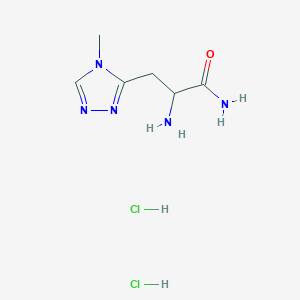

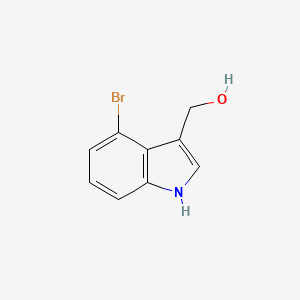

![molecular formula C16H15N3OS2 B2836402 (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide CAS No. 2321352-73-0](/img/structure/B2836402.png)

(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and thiophene rings. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the pyrazole and thiophene rings could also introduce aromatic character into the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the presence of the amide functional group. It could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Fluorescent Dyes Synthesis

Research has demonstrated the use of related thioamide compounds as building blocks in the synthesis of fluorescent dyes. These compounds, including thioamides and thiazole derivatives, have been utilized to create dyes that display fluorescence across a broad spectrum, from 412–672 nm, with significant quantum yields. This includes the study of dual fluorescence phenomena and the exploration of intramolecular charge transfer (ICT) excited states, which are pivotal in developing efficient, color-tunable fluorophores for various applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Crystal Structure Analysis

The compound has been synthesized and its crystal structure analyzed, providing a foundation for understanding its chemical behavior and potential applications. The analysis includes details on the crystal system, space group, and unit cell parameters, offering insights into the molecular and crystal structure stabilized by specific hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biological Activity

The exploration of biological activities of related compounds has been a significant area of interest. Studies include the synthesis of enaminone derivatives and their reaction with nucleophiles, leading to compounds with reported anti-inflammatory and antimicrobial activities. This underscores the potential of these compounds in pharmaceutical applications, particularly in designing new drugs with enhanced biological activities (Ahmed, 2017).

Anticonvulsant Activity

Further research has been dedicated to the synthesis of pyrazoline derivatives derived from chalcones, investigating their pharmacological effects, including anticonvulsant activity. This highlights the compound's relevance in developing therapeutic agents for treating seizures, demonstrating the potential of these derivatives in medical research (Beyhan, Koçyiğit-Kaymakçıoğlu, Gümrü, & Aricioglu, 2017).

Chemoselective Synthesis

The chemoselective synthesis of thiophene-based pyrazole amides showcases the compound's utility in organic chemistry, particularly in creating functionalized molecules through various catalytic approaches. The study encompasses structural features, computational applications, and an analysis of nonlinear optical properties, further expanding its applicability in materials science (Kanwal et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCQTSLPNMTIIE-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)

![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)

![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)